molecular formula C9H9BrN2O B15299728 5-Bromo-2-nitroso-1,2,3,4-tetrahydroisoquinoline

5-Bromo-2-nitroso-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B15299728
M. Wt: 241.08 g/mol
InChI Key: XOQOAYAPPLOROL-UHFFFAOYSA-N
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Description

5-Bromo-2-nitroso-1,2,3,4-tetrahydroisoquinoline: is a nitrogen-containing heterocyclic organic compound. It is a derivative of 1,2,3,4-tetrahydroisoquinoline, which is a significant structural motif in various natural products and therapeutic lead compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 5-Bromo-2-nitroso-1,2,3,4-tetrahydroisoquinoline typically involves the bromination of 1,2,3,4-tetrahydroisoquinoline followed by nitrosation. One common method is to react 1,2,3,4-tetrahydroisoquinoline with bromine in the presence of a suitable solvent to introduce the bromine atom at the 5-position.

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-nitroso-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-Bromo-2-nitroso-1,2,3,4-tetrahydroisoquinoline is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules .

Biology and Medicine: It is being investigated for its potential use in developing new therapeutic agents .

Industry: In the industrial sector, this compound can be used in the synthesis of various chemicals and materials. Its unique chemical properties make it valuable for specific industrial applications .

Mechanism of Action

The mechanism of action of 5-Bromo-2-nitroso-1,2,3,4-tetrahydroisoquinoline involves its interaction with biological molecules. The nitroso group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. This interaction can affect various molecular targets and pathways, leading to diverse biological effects .

Comparison with Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: The parent compound, which lacks the bromine and nitroso groups.

    5-Bromo-1,2,3,4-tetrahydroisoquinoline: Similar structure but without the nitroso group.

    2-Nitroso-1,2,3,4-tetrahydroisoquinoline: Lacks the bromine atom.

Uniqueness: 5-Bromo-2-nitroso-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both bromine and nitroso groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications .

Biological Activity

5-Bromo-2-nitroso-1,2,3,4-tetrahydroisoquinoline (5-Br-2-NO-THIQ) is a compound belonging to the tetrahydroisoquinoline (THIQ) family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Tetrahydroisoquinolines

Tetrahydroisoquinolines are a class of compounds that exhibit a wide range of biological activities, including antitumor, antibacterial, anti-inflammatory, and neuroprotective effects. The presence of various functional groups can significantly influence their pharmacological properties. The nitroso group in 5-Br-2-NO-THIQ is particularly noteworthy for imparting unique chemical reactivity and biological interactions .

Target Interactions

5-Br-2-NO-THIQ interacts with multiple biological targets within cells. It has been shown to modulate neurotransmitter systems and influence signaling pathways related to cell proliferation and apoptosis. The compound's mechanism includes:

  • Inhibition of Enzymes : THIQ derivatives have demonstrated the ability to inhibit key enzymes such as cathepsin B and calpain, which are involved in cellular signaling and apoptosis .
  • Receptor Modulation : These compounds can act as ligands for various receptors, including estrogen receptors and G-protein coupled receptors, leading to altered cellular responses .

Biochemical Pathways

Research indicates that 5-Br-2-NO-THIQ may affect several biochemical pathways:

  • Antioxidant Activity : The nitroso group may enhance the compound's ability to scavenge free radicals, thereby providing neuroprotective effects against oxidative stress .
  • Neurotransmitter Regulation : By influencing the levels of neurotransmitters such as dopamine and serotonin, 5-Br-2-NO-THIQ could play a role in managing neurodegenerative disorders .

Antitumor Activity

Recent studies have highlighted the antitumor potential of THIQ derivatives. For instance:

  • In vitro Studies : 5-Br-2-NO-THIQ exhibited significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and endometrial adenocarcinoma (Ishikawa) cell lines. The compound's IC50 values were comparable to established chemotherapeutics like Tamoxifen .
CompoundCell LineIC50 (μg/ml)
5-Br-2-NO-THIQMCF-70.63
Ishikawa0.23
TamoxifenMCF-75.14
Ishikawa4.55

Antimicrobial Properties

The compound has also shown promising results against various pathogens:

  • Antibacterial Activity : In vitro tests revealed that 5-Br-2-NO-THIQ possesses antibacterial properties against strains such as E. coli and Staphylococcus aureus .

Neuroprotective Effects

The neuroprotective properties of THIQ derivatives are particularly relevant for treating neurodegenerative diseases:

  • Alzheimer's Disease Models : Studies demonstrated that 5-Br-2-NO-THIQ could reduce amyloid-beta aggregation in cellular models, suggesting potential applications in Alzheimer's disease therapy .

Study on Anticancer Effects

A recent study evaluated the anticancer effects of 5-Br-2-NO-THIQ on human breast cancer cells. The results indicated that the compound induced apoptosis through intrinsic pathways, with significant activation of caspases involved in programmed cell death .

Neuroprotection in Animal Models

In animal models of neurodegeneration induced by oxidative stress, administration of 5-Br-2-NO-THIQ resulted in improved cognitive function and reduced neuronal loss compared to control groups .

Properties

Molecular Formula

C9H9BrN2O

Molecular Weight

241.08 g/mol

IUPAC Name

5-bromo-2-nitroso-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C9H9BrN2O/c10-9-3-1-2-7-6-12(11-13)5-4-8(7)9/h1-3H,4-6H2

InChI Key

XOQOAYAPPLOROL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1C(=CC=C2)Br)N=O

Origin of Product

United States

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